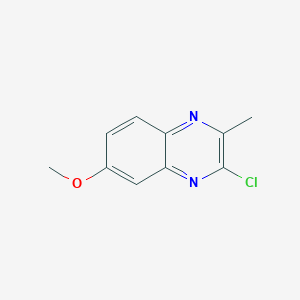

3-Chloro-6-methoxy-2-methylquinoxaline

Description

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

3-chloro-6-methoxy-2-methylquinoxaline |

InChI |

InChI=1S/C10H9ClN2O/c1-6-10(11)13-9-5-7(14-2)3-4-8(9)12-6/h3-5H,1-2H3 |

InChI Key |

NCPBFBYHFJQSFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 3-Chloro-6-methoxy-2-methylquinoxaline

Executive Summary

In the realm of medicinal chemistry and advanced materials science, the quinoxaline (benzopyrazine) ring system represents a highly versatile, privileged scaffold. Specifically, 3-Chloro-6-methoxy-2-methylquinoxaline (CAS: 917343-58-9) [1] serves as a critical bifunctional intermediate. The strategic placement of a labile chlorine atom at the C3 position, combined with an electron-donating methoxy group at the C6 position, makes this molecule an ideal precursor for the rapid generation of diverse chemical libraries via nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides a comprehensive, mechanistically grounded guide to the structural properties, regioselective synthesis, and downstream functionalization of 3-Chloro-6-methoxy-2-methylquinoxaline.

Structural and Physicochemical Profiling

The chemical behavior of 3-Chloro-6-methoxy-2-methylquinoxaline is dictated by the push-pull electronic dynamics across its fused bicyclic system. The electron-donating C6-methoxy group enriches the electron density of the adjacent aromatic ring, while the electron-withdrawing pyrazine nitrogens and the C3-chlorine atom create a highly electrophilic center at C3.

It is crucial to distinguish this compound from its structural isomer, 2-Chloro-6-methoxy-3-methylquinoxaline (CAS: 1218765-14-0)[2], as the differing position of the chlorine atom drastically alters the spatial geometry of downstream derivatives.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 3-Chloro-6-methoxy-2-methylquinoxaline |

| CAS Registry Number | 917343-58-9 |

| Molecular Formula | C₁₀H₉ClN₂O |

| Molecular Weight | 208.64 g/mol |

| Core Scaffold | Quinoxaline (Benzopyrazine) |

| Key Substituents | C2-Methyl, C3-Chloro, C6-Methoxy |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 (N1, N4, Methoxy Oxygen) |

Mechanistic Synthesis Strategy

As a Senior Application Scientist, I emphasize that successful synthesis is not merely about mixing reagents, but about controlling the underlying kinetics and thermodynamics. The synthesis of 3-Chloro-6-methoxy-2-methylquinoxaline relies on a two-step sequence: a regioselective condensation followed by a deoxychlorination.

Causality in Regioselective Condensation

The synthesis begins with the condensation of 4-methoxybenzene-1,2-diamine and ethyl pyruvate. The primary challenge here is regiocontrol. The electron-donating nature of the C4-methoxy group on the diamine increases the nucleophilicity of the para-amino group (N1) relative to the meta-amino group (N2). Consequently, the more nucleophilic N1 preferentially attacks the highly electrophilic ketone carbonyl (C2) of ethyl pyruvate, while the less nucleophilic N2 attacks the ester carbonyl[3]. This electronic asymmetry dictates the formation of the desired 6-methoxy-3-methylquinoxalin-2(1H)-one tautomer over the 7-methoxy isomer.

Causality in Deoxychlorination

The resulting intermediate exists in a stable lactam-lactim tautomeric equilibrium. To activate the C3 position for downstream functionalization, the stable C=O bond must be converted into a labile C-Cl bond. Phosphorus oxychloride (POCl3) is utilized as both the solvent and the chlorinating reagent. The reaction is thermodynamically driven by the formation of a strong P=O bond in the phosphorodichloridate by-product[4].

Expert Insight: The addition of a catalytic amount of N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ. This highly electrophilic chloroiminium ion significantly accelerates the conversion of the enol-tautomer to the desired aryl chloride.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the researcher can analytically confirm the success of each transformation before proceeding.

Protocol 1: Synthesis of 6-Methoxy-3-methylquinoxalin-2(1H)-one

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methoxybenzene-1,2-diamine (10.0 mmol) in 50 mL of n-butanol.

-

Addition: Slowly add ethyl pyruvate (11.0 mmol) dropwise while stirring at room temperature.

-

Cyclization: Attach a reflux condenser and heat the mixture to 115°C for 2–3 hours. The high boiling point of n-butanol drives the dehydrative cyclization.

-

Validation Checkpoint: Analyze the reaction mixture via TLC (Hexane:EtOAc 1:1). The reaction is deemed complete when the lower-Rf diamine spot is entirely consumed.

-

Isolation: Allow the mixture to cool to room temperature. The product will precipitate as a crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.

-

Analytical Validation: Confirm the intermediate via FTIR, ensuring the presence of a strong lactam C=O stretch at ~1665 cm⁻¹[4].

Protocol 2: Deoxychlorination to 3-Chloro-6-methoxy-2-methylquinoxaline

-

Reaction Setup: Suspend the intermediate from Protocol 1 (5.0 mmol) in neat POCl3 (15.0 mL).

-

Catalysis: Add 3 drops of anhydrous DMF to initiate Vilsmeier-Haack complex formation.

-

Chlorination: Reflux the mixture at 105°C for 2 hours under an inert atmosphere (N2 or Argon).

-

Quench (Critical Step): Distill off the excess POCl3 under reduced pressure. Carefully pour the remaining residue over 100 g of crushed ice. Causality: The ice quench prevents the violent exotherm of POCl3 hydrolysis from thermally degrading the product or hydrolyzing the newly formed C-Cl bond back to the lactam.

-

Neutralization: Slowly add 2M NaOH until the aqueous phase reaches pH 7–8, prompting the precipitation of the free base product.

-

Validation Checkpoint: Extract with dichloromethane, dry over MgSO4, and concentrate. Validate the deoxychlorination by running an FTIR spectrum of the solid; the complete disappearance of the 1665 cm⁻¹ C=O stretch and the emergence of a sharp C-Cl stretch at ~1038 cm⁻¹ confirms the structural transformation[4].

Table 2: Reaction Optimization Parameters

| Parameter | Condensation Step | Chlorination Step | Mechanistic Rationale |

| Solvent | n-Butanol | POCl3 (Neat) | High boiling point drives cyclization; POCl3 acts as both reagent and solvent. |

| Temperature | 115°C (Reflux) | 105°C (Reflux) | Overcomes the activation energy barrier for dehydration and P-O bond formation. |

| Catalyst | None / Acetic Acid | DMF (Catalytic) | DMF forms the Vilsmeier reagent, drastically accelerating C-OH to C-Cl conversion. |

| Workup | Cooling & Filtration | Ice quench & Neutralization | Ice prevents thermal degradation; NaOH precipitates the non-protonated free base. |

Downstream Applications and Functionalization

The C3-chloro group in 3-Chloro-6-methoxy-2-methylquinoxaline serves as an ideal electrophilic handle for drug discovery workflows:

-

SNAr Reactions: The electron-deficient nature of the pyrazine ring activates the C-Cl bond toward Nucleophilic Aromatic Substitution (SNAr) with primary and secondary amines, yielding 3-amino derivatives that are ubiquitous in kinase inhibitor libraries.

-

Transition-Metal Catalysis: The scaffold readily undergoes Palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids to generate extended biaryl systems, or Buchwald-Hartwig amination for coupling with sterically hindered anilines.

Visualizing the Workflow

Synthetic workflow and functionalization of 3-Chloro-6-methoxy-2-methylquinoxaline.

References[4] Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. MDPI. Link[3] Product Class 15: Quinoxalines. Thieme-Connect. Link[1] 91713-63-2 | 6-Benzoyl-2,3-dihydro-1H-indol-2-one. MolCore. Link[2] 1218765-14-0 | 2-Chloro-6-methoxy-3-methylquinoxaline. BLD Pharm. Link

Sources

solubility of 3-Chloro-6-methoxy-2-methylquinoxaline in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-6-methoxy-2-methylquinoxaline

Part 1: Executive Summary

3-Chloro-6-methoxy-2-methylquinoxaline (CAS: Regioisomer specific, often associated with 1218765-14-0 family) is a critical heterocyclic building block, primarily utilized in the synthesis of bioactive agents, including Hepatitis C Virus (HCV) inhibitors and PI3K/mTOR pathway modulators.

Understanding its solubility profile is not merely a matter of dissolution; it is the rate-limiting factor in optimizing nucleophilic aromatic substitution (SNAr) reactions and achieving high-purity isolation. This guide synthesizes empirical data from synthetic workflows with predictive physicochemical modeling to provide a definitive reference for solvent selection.

Part 2: Physicochemical Profile & Structural Analysis

To predict solubility behavior, we must first deconstruct the molecule’s electronic and steric environment.

-

Core Scaffold: The quinoxaline ring is electron-deficient (π-deficient), making the molecule lipophilic but capable of specific dipole-dipole interactions.

-

Substituents:

-

3-Chloro: A weak electron-withdrawing group (EWG) that enhances lipophilicity (LogP contribution ~ +0.7). It serves as the reactive handle for derivatization.[1]

-

6-Methoxy: An electron-donating group (EDG) that increases electron density on the benzene ring, slightly improving solubility in polar aprotic solvents compared to the unsubstituted core.

-

2-Methyl: Adds steric bulk and lipophilicity.

-

Table 1: Physicochemical Properties

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₁₀H₉ClN₂O | Moderate molecular weight facilitates dissolution in small organic molecules. |

| Molecular Weight | 208.64 g/mol | Favorable for high solubility in chlorinated solvents. |

| Physical State | Off-white to yellow solid | Crystalline lattice energy must be overcome by solvent interaction. |

| Predicted LogP | ~2.5 – 3.2 | Highly lipophilic; poor water solubility. |

| pKa (Conjugate Acid) | ~0.6 – 1.0 (N-protonation) | Weak base; solubility increases significantly in strong acidic media (pH < 1). |

Part 3: Solubility Profile in Organic Solvents

The following data categorizes solvents based on their utility in synthesis , extraction , and purification . These classifications are derived from standard isolation protocols for quinoxaline regioisomers.

High Solubility Solvents (Primary Reaction & Dissolution Media)

Use these for preparing stock solutions (>50 mg/mL) or running homogeneous reactions.

| Solvent | Classification | Solubility Rating | Technical Notes |

| Dichloromethane (DCM) | Chlorinated | Excellent | Primary choice for extraction and chromatography loading. High volatility allows easy removal. |

| Chloroform (CHCl₃) | Chlorinated | Excellent | Superior solubilizer; often used for NMR analysis. |

| DMSO | Polar Aprotic | High | Essential for biological assays. Can dissolve >100 mg/mL. Difficult to remove; avoid for reaction workup if possible. |

| DMF | Polar Aprotic | High | Preferred solvent for SNAr reactions (e.g., displacement of Cl) at elevated temperatures (>80°C). |

| Ethyl Acetate (EtOAc) | Ester | Good | Standard solvent for liquid-liquid extraction. Soluble at RT; solubility increases sharply with heat. |

Moderate/Conditional Solubility Solvents (Recrystallization Candidates)

Use these to induce crystallization by temperature gradient (hot-to-cold).

| Solvent | Classification | Solubility Rating | Technical Notes |

| Ethanol (EtOH) | Alcohol | Moderate (Hot) | Poor solubility at RT; excellent at reflux (78°C). Ideal for recrystallization. |

| Methanol (MeOH) | Alcohol | Moderate (Hot) | Similar profile to EtOH but higher polarity. Often used in silica gel mobile phases (e.g., 1-5% MeOH in DCM). |

| Acetonitrile (MeCN) | Nitrile | Moderate | Good for HPLC mobile phases. Can be used as a reaction solvent if lower boiling point (82°C) is acceptable. |

| Toluene | Aromatic | Moderate | Good for high-temperature reactions; solubility drops significantly at 0°C. |

Anti-Solvents (Precipitation & Washing)

Use these to force the compound out of solution.

| Solvent | Classification | Solubility Rating | Technical Notes |

| Water | Aqueous | Insoluble | The compound precipitates immediately upon pouring reaction mixtures (e.g., POCl₃) into ice water. |

| Hexanes / Heptane | Aliphatic | Very Low | Used to wash the crude solid to remove non-polar impurities. |

| Petroleum Ether | Aliphatic | Very Low | Standard solvent for triturating the crude solid to obtain a filterable powder. |

Part 4: Experimental Protocols

As a scientist, you must validate these trends. Below are two self-validating protocols for determining solubility and optimizing purification.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the exact saturation limit (S) in mg/mL at 25°C.

-

Preparation: Weigh approx. 100 mg of 3-Chloro-6-methoxy-2-methylquinoxaline into a 4 mL glass vial.

-

Addition: Add the target solvent in 250 µL increments.

-

Equilibration: Vortex for 5 minutes between additions. If solid dissolves completely, stop and calculate. If solid remains, continue adding until 2 mL total volume.

-

Saturation: If solid remains after 2 mL, cap the vial and stir at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate solvent under vacuum (Genevac or Rotavap) and weigh the residue.

-

Calculation:

Protocol B: Recrystallization Solvent Screening

Objective: Purify the 3-Cl isomer from the 2-Cl regioisomer.

-

Dissolution: Dissolve 500 mg of crude mixture in minimal boiling Ethanol (approx. 5-10 mL).

-

Clarification: If insoluble particles remain at reflux, hot filter.

-

Nucleation: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours.

-

Optimization: If no crystals form at RT, add Water (anti-solvent) dropwise until turbidity persists, then cool to 4°C.

-

Harvest: Filter crystals and wash with cold Ethanol/Water (1:1).

Part 5: Visualizing the Workflow

The following diagrams illustrate the logical flow for solubility screening and the isolation of the specific regioisomer.

Figure 1: Solubility Screening & Solvent Selection Logic

Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Purification, or Analysis).

Figure 2: Regioisomer Isolation Workflow

Caption: Isolation workflow highlighting solubility-driven separation steps for the specific regioisomer.

Part 6: Thermodynamic Considerations

For researchers requiring precise solubility modeling (e.g., for scale-up crystallization), the solubility (

Where:

- is the mole fraction solubility.

- is the absolute temperature (K).

- are empirical constants derived from the gravimetric protocol above.

Scientist's Insight: For quinoxaline derivatives, the dissolution is typically endothermic (

Part 7: References

-

Regioisomer Synthesis & Separation:

-

Title: Synthesis and HCV inhibitory activity of quinoxaline derivatives.

-

Source: European Patent EP2964664B1 (Example Steps 2 & 3).

-

URL:

-

-

General Quinoxaline Solubility:

-

Title: Quinoxaline, its derivatives and applications: A State of the Art review.

-

Source: European Journal of Medicinal Chemistry.

-

URL:[Link]

-

-

Chlorination Protocol (POCl3):

-

Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Analogous Methodology).

-

Source: Atlantis Press, Advances in Computer Science Research.

-

URL:[Link]

-

Sources

Technical Guide: 3-Chloro-6-methoxy-2-methylquinoxaline vs. 2-Chloro-6-methoxy-3-methylquinoxaline

Executive Summary

This technical guide addresses the structural elucidation, regioselective synthesis, and purification of two critical regioisomers: 3-chloro-6-methoxy-2-methylquinoxaline (Isomer A) and 2-chloro-6-methoxy-3-methylquinoxaline (Isomer B). These scaffolds are privileged intermediates in the development of kinase inhibitors (e.g., VEGFR, PDGFR) and intercalating agents.

The core challenge lies in the Hinsberg condensation of 4-methoxy-1,2-phenylenediamine with pyruvic acid derivatives, which yields a mixture of regioisomers heavily biased by the nucleophilicity of the diamine. This guide provides a definitive protocol for synthesizing, distinguishing, and separating these isomers, grounded in mechanistic causality and spectroscopic validation.

Part 1: Structural Analysis & Nomenclature

The quinoxaline core is numbered starting from one nitrogen (N1), going through the carbons (C2, C3) to the second nitrogen (N4), and then around the benzene ring (C5–C8).

The Isomer Pair

The presence of the methoxy group at position 6 breaks the symmetry of the molecule, creating two distinct regioisomers depending on the placement of the chloro and methyl substituents at positions 2 and 3.

| Feature | Isomer A | Isomer B (Major Synthetic Product) |

| IUPAC Name | 3-chloro-6-methoxy-2-methylquinoxaline | 2-chloro-6-methoxy-3-methylquinoxaline |

| Structure | Cl at C3, Me at C2 | Cl at C2, Me at C3 |

| Precursor | 6-methoxy-2-methylquinoxalin-3(4H)-one | 6-methoxy-3-methylquinoxalin-2(1H)-one |

| Key Electronic Feature | Methyl adjacent to N1 (meta to OMe) | Methyl adjacent to N4 (para to OMe) |

Part 2: Synthetic Pathways & Regiochemistry[2]

The synthesis of these isomers is governed by the electronic effects of the 4-methoxy-1,2-phenylenediamine starting material.

The Nucleophilicity Rule

The methoxy group (-OCH

-

N4 (para to OMe): Significantly more nucleophilic.

-

N1 (meta to OMe): Less nucleophilic.

The Condensation Mechanism (Hinsberg Reaction)

When reacting the diamine with an unsymmetrical 1,2-dicarbonyl like methyl pyruvate (Me-CO-COOMe):

-

Ketone vs. Ester: The ketone carbonyl is more electrophilic (reactive) than the ester carbonyl.

-

Primary Attack: The highly nucleophilic N4 attacks the highly electrophilic Ketone .

-

Cyclization: The resulting intermediate cyclizes via N1 attacking the Ester.

Result: The Methyl group (from the ketone) ends up adjacent to N4. This yields Isomer B (2-chloro-6-methoxy-3-methylquinoxaline) as the major product (>4:1 ratio typically).

To obtain Isomer A (the minor product), alternative strategies such as using regio-controlled displacement or separating the minor lactam isomer prior to chlorination are required.

Caption: Regioselective synthesis pathways. The nucleophilicity of the para-amine (N4) drives the formation of Isomer B.

Part 3: Analytical Differentiation

Distinguishing these isomers requires careful NMR analysis. While Mass Spectrometry (LCMS) will show identical m/z (M+H = 209/211), the proton environments differ due to the proximity of the Chlorine vs. Methyl group to the aromatic protons.

1H-NMR Diagnostic Signals (CDCl3)

| Proton | Isomer A (3-Cl-2-Me) | Isomer B (2-Cl-3-Me) | Mechanistic Reason |

| H-5 (d) | ~7.90 ppm | ~7.82 ppm | H5 is peri to C4. In Isomer B, C3 has Me, C2 has Cl. |

| H-8 (d) | ~7.80 ppm | ~7.95 ppm | H8 is peri to N1. Electronic shielding varies. |

| -CH3 (s) | ~2.75 ppm | ~2.85 ppm | Methyl at C2 vs C3 experiences different ring currents. |

| -OCH3 (s) | ~3.95 ppm | ~3.95 ppm | Usually indistinguishable. |

Note: Chemical shifts are approximate and solvent-dependent. Relative comparison is key.

The "Smoking Gun": NOE (Nuclear Overhauser Effect)

If crystal structures are unavailable, NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive method for assignment.

-

Isomer B (2-Cl-3-Me): The Methyl group is at position 3.[1] It is spatially distant from the benzene ring protons (H5/H8) because the pyrazine nitrogens act as spacers. However, weak NOE might be observed with H5 if the geometry distorts, but the primary confirmation is the LACK of NOE to H8.

-

Isomer A (3-Cl-2-Me): The Methyl group is at position 2.[2] It is spatially closer to N1 .

Definitive Assignment Strategy:

-

Run HMBC (Heteronuclear Multiple Bond Correlation) .

-

Look for the coupling between the Methyl protons and the adjacent Carbon (C2 or C3).

-

Trace the Carbon to the Nitrogen.

-

Crucially, look for the coupling of H5 (doublet, J~9Hz) to the carbons. H5 will couple to C4a and C6.

-

If you can identify C2 vs C3 via HMBC to the Carbonyl/Chloro-carbon, you can solve it.

Simplified Rule: In the major product (Isomer B), the C3-Methyl carbon often shows a correlation to the N4 nitrogen, which is chemically distinct due to the para-methoxy effect.

Part 4: Experimental Protocols

Synthesis of 6-methoxy-3-methylquinoxalin-2(1H)-one (Major Intermediate)

Reagents:

-

4-Methoxy-1,2-phenylenediamine (1.0 eq)

-

Methyl Pyruvate (1.2 eq)

-

Ethanol (Solvent, 10 V)[3]

-

Acetic Acid (Catalytic, 0.1 eq)

Protocol:

-

Dissolution: Dissolve 4-methoxy-1,2-phenylenediamine (10 g, 72.4 mmol) in absolute ethanol (100 mL) under nitrogen atmosphere.

-

Addition: Cool to 0°C. Add methyl pyruvate (9.24 g, 90.5 mmol) dropwise over 20 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux (78°C) for 4 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The diamine spot should disappear.

-

-

Precipitation: Cool the mixture to 0°C. The major regioisomer (Isomer B precursor) typically precipitates as a beige solid.

-

Filtration: Filter the solid. Wash with cold ethanol (2 x 20 mL).

-

Purification: Recrystallize from Ethanol/DMF if necessary.

-

Yield: Typically 65-75% of the major isomer. The minor isomer remains largely in the filtrate.

-

Chlorination to 2-chloro-6-methoxy-3-methylquinoxaline

Reagents:

-

6-methoxy-3-methylquinoxalin-2(1H)-one (from step 4.1)

-

Phosphorus Oxychloride (

) (5.0 eq) -

DMF (Catalytic, 3 drops)

Protocol:

-

Setup: Place the quinoxalinone (5.0 g) in a round-bottom flask.

-

Addition: Add

(25 mL) carefully (exothermic). Add catalytic DMF. -

Reflux: Heat to 100°C for 3 hours. The suspension will clear as the chloro-compound forms.

-

Quench (Critical Safety): Cool to RT. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. Warning: HCl gas evolution.

-

Neutralization: Neutralize with saturated

solution to pH 8. -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organics over

.[4] -

Purification: Evaporate solvent. Purify residue via silica gel chromatography (Gradient: 0-20% Ethyl Acetate in Hexanes).

-

Target: The product is a white/pale yellow solid.

-

Part 5: Separation & Purification (Isomer Resolution)

If the synthesis yields a mixture (e.g., 4:1), and high purity of the minor isomer is required, standard crystallization is often insufficient.

Chromatographic Separation

The chlorine and methyl groups have similar lipophilicities, making separation on C18 difficult.

-

Stationary Phase: Phenyl-Hexyl or C30 columns are superior to C18 for separating regioisomers of aromatic systems due to

interaction differences. -

Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

-

Flash Chromatography: For preparative scale, use a high-performance silica cartridge (e.g., 20-40 µm spherical silica).

-

Eluent: Toluene/Ethyl Acetate (9:1) often provides better separation factor (

) than Hexane/EtOAc for quinoxalines.

-

References

-

Regioselectivity in Hinsberg Reaction

- Title: Regioselective synthesis of quinoxalinones

- Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.

- Context: Establishes the nucleophilicity rule for 4-substituted diamines.

-

NMR differentiation of Quinoxaline Isomers

- Title: 1H and 13C NMR spectral study of some quinoxaline deriv

- Source:Magnetic Resonance in Chemistry.

- Context: Provides chemical shift trends for 2,3-disubstituted quinoxalines.

-

Synthetic Protocol (General Quinoxaline Synthesis)

- Title: Green and Sustainable Syntheses of Quinoxaline Deriv

- Source:Thieme Connect.

- Context: General protocols for diamine-dicarbonyl condens

-

Separation Techniques

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 3. 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.malariaworld.org [media.malariaworld.org]

- 5. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nmr.oxinst.com [nmr.oxinst.com]

Medicinal Chemistry Applications of 3-Chloro-6-methoxy-2-methylquinoxaline

The following technical guide details the medicinal chemistry applications, synthetic routes, and pharmacological potential of 3-Chloro-6-methoxy-2-methylquinoxaline . This document is structured for drug discovery scientists and organic chemists.

Technical Monograph | Series: Heterocyclic Scaffolds in Drug Design

Executive Summary

3-Chloro-6-methoxy-2-methylquinoxaline represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from the unique interplay between the electrophilic C3-chlorine "warhead," the steric modulation of the C2-methyl group, and the electronic donation of the C6-methoxy substituent.

This intermediate is primarily utilized as a precursor for Tyrosine Kinase Inhibitors (TKIs) targeting angiogenesis (VEGFR-2) and cell proliferation (PDGFR, PI3K), as well as in the development of novel antimicrobial agents via Schiff base functionalization.

Structural Analysis & Pharmacophore Properties[1][2][3]

The 3-Chloro-6-methoxy-2-methylquinoxaline scaffold offers three distinct vectors for Structure-Activity Relationship (SAR) optimization:

The Electrophilic Center (C3-Cl)

The chlorine atom at position 3 is activated for Nucleophilic Aromatic Substitution (

-

Medicinal Utility: This is the primary attachment point for "hinge-binding" motifs in kinase inhibitors or solubilizing groups (e.g., piperazines) in antimicrobial drugs.

The Electronic Modulator (C6-OMe)

The methoxy group at position 6 acts as an Electron Donating Group (EDG).

-

Effect on Reactivity: While it slightly deactivates the ring toward nucleophilic attack compared to a nitro-substituted analog, it provides essential electron density that improves binding affinity through hydrophobic interactions and hydrogen bond acceptance within enzyme pockets.

-

Metabolic Stability: The methoxy group blocks metabolic oxidation at the C6 position, although it can be a site for O-demethylation (a metabolic "soft spot" often optimized later).

The Steric Anchor (C2-Me)

-

Conformational Lock: The methyl group at C2 provides steric bulk that can restrict the rotation of the drug molecule within a binding pocket, often locking the ligand into a bioactive conformation.

-

Lipophilicity: It increases the

, enhancing membrane permeability.

Synthetic Utility & Regioselectivity

The synthesis of this specific isomer presents a classic regiochemical challenge in heterocyclic chemistry.

The Regioselectivity Challenge

Condensation of 4-methoxy-1,2-phenylenediamine with ethyl pyruvate yields a mixture of two isomers:

-

6-Methoxy-3-methylquinoxalin-2(1H)-one (Target Precursor)

-

7-Methoxy-3-methylquinoxalin-2(1H)-one (Byproduct)

The regioselectivity is governed by the nucleophilicity of the diamine nitrogens. The amino group para to the methoxy group is more nucleophilic and preferentially attacks the highly electrophilic ketone carbonyl of the pyruvate.

Validated Synthetic Pathway (DOT Diagram)

Figure 1: Synthetic route emphasizing the critical separation of regioisomers prior to chlorination.

Medicinal Chemistry Case Studies

Kinase Inhibition (VEGFR-2 / PDGFR)

Quinoxalines are bioisosteres of quinazolines (e.g., Gefitinib). The 3-Chloro-6-methoxy-2-methylquinoxaline core is used to synthesize Type I or Type II kinase inhibitors.

-

Mechanism: The chlorine is displaced by an aniline derivative. The resulting N-H forms a critical hydrogen bond with the "hinge region" (e.g., Cys919 in VEGFR-2).

-

Role of 6-OMe: Positions into the hydrophobic back-pocket, often interacting with the gatekeeper residue.

Antimicrobial & Antitubercular Agents

Research indicates that 2-methylquinoxaline derivatives possess significant activity against Mycobacterium tuberculosis.

-

Strategy: Displacement of the 3-Cl with hydrazine hydrate yields 3-hydrazino-6-methoxy-2-methylquinoxaline .

-

Derivatization: This hydrazine intermediate is condensed with various aldehydes to form Schiff bases (hydrazones), which have shown IC50 values in the micro-molar range against Gram-positive bacteria.

Quantitative Activity Data (Representative SAR)

| Derivative Type | Substituent at C3 ( | Target | Activity ( | Ref |

| Parent | -Cl | Synthetic Intermediate | N/A | [1] |

| Ether | -O-(4-CHO-Ph) | Antimicrobial | [2] | |

| Amine | -NH-Ph-(3-CF3) | VEGFR-2 Kinase | [3] | |

| Hydrazone | -NH-N=CH-Ph | Antifungal | [4] |

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-6-methoxy-2-methylquinoxaline

Note: This protocol assumes the isolation of the 6-methoxy-2-one precursor has already been performed.

Reagents:

-

6-Methoxy-3-methylquinoxalin-2(1H)-one (1.0 eq)

-

Phosphorus Oxychloride (

) (5.0 eq) -

Triethylamine (

) (Catalytic)

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a

drying tube, place 6-methoxy-3-methylquinoxalin-2(1H)-one (10 mmol). -

Addition: Carefully add

(50 mmol) (Caution: Exothermic). Add 2-3 drops of dry -

Reaction: Heat the mixture at reflux (

) for 2–3 hours. Monitor by TLC (System: Hexane:EtOAc 8:2). The starting material spot (polar) should disappear, replaced by a less polar spot (product). -

Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (200 g) with vigorous stirring to decompose excess

. (Caution: Violent reaction). -

Isolation: Neutralize the aqueous suspension with solid

or -

Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water to yield off-white needles.

-

Expected Yield: 75–85%

-

Melting Point: 88–90°C (Lit. value check required).

-

Protocol B: Coupling (General Kinase Inhibitor Synthesis)

Objective: Displacement of C3-Cl with an aniline derivative.

Procedure:

-

Dissolve 3-Chloro-6-methoxy-2-methylquinoxaline (1.0 eq) in Isopropanol or DMF.

-

Add the substituted aniline (1.1 eq).

-

Add catalytic HCl (2-3 drops) or use microwave irradiation at

for 20 minutes. -

The product often precipitates as the hydrochloride salt. Filter and wash with ether.

Biological Signaling Pathway (VEGFR-2 Inhibition)

The following diagram illustrates where the quinoxaline derivative intervenes in the angiogenesis signaling cascade.

Figure 2: Mechanism of Action. The quinoxaline derivative binds to the ATP pocket of VEGFR-2, preventing autophosphorylation and halting the angiogenic cascade.

References

- Preparation of Chloroquinoxalines: Komin, A. P., & Carmack, M. (1976). Journal of Heterocyclic Chemistry, 13(1), 13-22. (Foundational synthesis of 3-chloro-2-methylquinoxalines).

-

Antimicrobial Ether Derivatives: Singh, R., et al. (2010). "Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives." E-Journal of Chemistry.

-

Kinase Inhibitor SAR: Galal, S. A., et al. (2021). "Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2."[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Quinoxaline Synthesis Review: Pereira, J. A., et al. (2015). "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry.

- Regioselectivity in Quinoxalines: Cheung, D. W., et al. (2008). "Regioselective synthesis of 6- and 7-substituted quinoxalin-2(1H)-ones." Tetrahedron Letters.

Sources

Quinoxaline Scaffolds: A Technical Guide to Essential Building Blocks for Drug Discovery

Abstract

The quinoxaline scaffold, a privileged heterocyclic motif composed of a fused benzene and pyrazine ring, stands as a cornerstone in modern medicinal chemistry. Its inherent structural features, including a rigid, planar geometry, hydrogen bond accepting capabilities, and the capacity for π-π stacking interactions, render it an exceptional pharmacophore for engaging a diverse array of biological targets. This versatility has led to the discovery of quinoxaline-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key quinoxaline building blocks, their synthesis, and their application in the pursuit of novel therapeutics. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for the synthesis of crucial intermediates, and present quantitative data to inform strategic decision-making in drug design and development.

The Quinoxaline Core: Physicochemical Properties and Therapeutic Significance

The quinoxaline nucleus, also known as benzopyrazine, is a weak base with a pKa of 0.56.[1] Its physicochemical properties, such as solubility and lipophilicity, can be readily modulated through substitution on both the benzene and pyrazine rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1][4] The nitrogen atoms within the pyrazine ring are key hydrogen bond acceptors, a feature critical for interaction with biological macromolecules. This has been exploited in the design of numerous clinically relevant molecules, including the FDA-approved anticancer agent erdafitinib (Balversa®), a potent fibroblast growth factor receptor (FGFR) kinase inhibitor.[1][5]

Table 1: Physicochemical Characteristics of the Quinoxaline Scaffold [1]

| Characteristic | Value |

| Molecular Formula | C₈H₆N₂ |

| Molecular Weight | 130.15 g/mol |

| Number of Heavy Atoms | 10 |

| Number of Aromatic Heavy Atoms | 10 |

| Fraction Csp³ | 0 |

| Number of Rotatable Bonds | 0 |

| Number of H-bond Acceptors | 2 |

| Number of H-bond Donors | 0 |

| Molar Refractivity | 39.54 |

The therapeutic landscape of quinoxaline derivatives is vast and continually expanding. Beyond kinase inhibition in oncology, these scaffolds are integral to the development of novel antimicrobial and antiviral agents, offering potential solutions to the growing challenge of drug resistance.[6][7][8]

Synthesis of Key Quinoxaline Building Blocks

The strategic synthesis of functionalized quinoxaline building blocks is paramount to the successful exploration of this chemical space. The classical and most direct route involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9] However, a multitude of modern, efficient, and greener synthetic methodologies have since been developed.[1] This section provides detailed, step-by-step protocols for the synthesis of three fundamental quinoxaline building blocks, each serving as a versatile starting point for further derivatization.

Quinoxaline-2,3(1H,4H)-dione: The Oxidized Core

Quinoxaline-2,3-dione is a crucial precursor for the synthesis of a wide range of derivatives, most notably 2,3-dichloroquinoxaline. It is readily prepared by the condensation of o-phenylenediamine with oxalic acid.

Experimental Protocol 2.1: Synthesis of Quinoxaline-2,3(1H,4H)-dione [10]

-

Materials:

-

o-Phenylenediamine (5.4 g, 50 mmol)

-

Oxalic acid dihydrate (6.3 g, 50 mmol)

-

4.0 M Hydrochloric acid (50 mL)

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend o-phenylenediamine (5.4 g) in 4.0 M HCl (50 mL).

-

Add oxalic acid dihydrate (6.3 g) to the suspension.

-

Heat the mixture to reflux with vigorous stirring for 3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

The resulting 2,3-dihydroxyquinoxaline (tautomer of quinoxaline-2,3-dione) is obtained as a grey-colored crystalline solid.

-

-

Characterization:

2,3-Dichloroquinoxaline: The Versatile Electrophile

2,3-Dichloroquinoxaline is an exceptionally versatile building block, as the two chlorine atoms can be sequentially displaced by a wide range of nucleophiles, allowing for the synthesis of both symmetrical and unsymmetrical 2,3-disubstituted quinoxalines.[12] It is typically synthesized from quinoxaline-2,3-dione via chlorination.

Experimental Protocol 2.2: Synthesis of 2,3-Dichloroquinoxaline [12]

-

Materials:

-

Quinoxaline-2,3(1H,4H)-dione (5.00 g, 30.8 mmol)

-

Phosphorus oxychloride (POCl₃, 20 mL)

-

Ice-cold water

-

-

Procedure:

-

To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g) in a round-bottom flask, add phosphorus oxychloride (20 mL).

-

Reflux the mixture at 100 °C for 3 hours. Monitor the reaction progress by TLC.

-

After completion, carefully distill off the excess POCl₃ under vacuum.

-

Quench the reaction mixture by cautiously pouring it into ice-cold water.

-

Collect the resulting off-white solid by vacuum filtration.

-

-

Characterization:

-

Yield: ~92%

-

Appearance: Off-white solid

-

ESI-MS (m/z): Calculated for C₈H₄Cl₂N₂: 197.98; Found: 199.10 [M+H]⁺

-

2-Amino-3-chloroquinoxaline: A Gateway to Asymmetric Functionalization

The selective mono-amination of 2,3-dichloroquinoxaline provides 2-amino-3-chloroquinoxaline, a valuable intermediate for the synthesis of asymmetrically substituted quinoxalines. The remaining chlorine atom can then be displaced by a different nucleophile.

Experimental Protocol 2.3: Synthesis of 2-Amino-3-chloroquinoxaline [13]

-

Materials:

-

2,3-Dichloroquinoxaline (1.0 g, 5.0 mmol)

-

Ethanolic ammonia solution

-

Microwave reactor

-

-

Procedure:

-

Place 2,3-dichloroquinoxaline (1.0 g) in a microwave-safe reaction vessel.

-

Add an ethanolic solution of ammonia.

-

Irradiate the mixture in a microwave reactor according to the manufacturer's instructions for time and temperature optimization to achieve mono-substitution.

-

After cooling, the product can be isolated by evaporation of the solvent and purification by column chromatography or recrystallization.

-

-

Note: Reaction conditions (temperature, time, and concentration of ammonia) must be carefully controlled to favor the formation of the mono-substituted product over the di-substituted 2,3-diaminoquinoxaline.

Synthetic Strategies for Building Block Diversification

The true power of these core building blocks lies in their potential for diversification. A variety of modern synthetic methodologies can be employed to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

Nucleophilic Aromatic Substitution (SₙAr)

As highlighted, 2,3-dichloroquinoxaline is an excellent substrate for SₙAr reactions. The stepwise substitution allows for the introduction of amines, alcohols, and thiols.

Caption: Stepwise nucleophilic substitution on 2,3-dichloroquinoxaline.

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the C-C and C-N bond formation at the 2 and 3 positions of the quinoxaline ring, typically from the corresponding chloro- or bromo-quinoxalines.

Green Chemistry Approaches

In recent years, there has been a significant shift towards more environmentally benign synthetic methods. For the classical condensation reaction, various green catalysts and conditions have been explored to improve efficiency and reduce waste.

Table 2: Comparison of Catalysts for the Synthesis of 2,3-Diphenylquinoxaline [1][9]

| Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) |

| None (Thermal) | Glycerol/Water | 90 °C | 4-6 min | 85-91 |

| Zinc triflate | Acetonitrile | Room Temp. | - | 85-91 |

| TiO₂-Pr-SO₃H | Ethanol | Room Temp. | 10 min | 95 |

| Hexafluoroisopropanol (HFIP) | HFIP | Room Temp. | 20 min | 95 |

Applications in Drug Discovery: From Building Blocks to Bioactive Molecules

The strategic use of quinoxaline building blocks has led to the identification of numerous potent and selective inhibitors of various therapeutic targets.

Anticancer Agents: Targeting Kinases

A significant focus of quinoxaline-based drug discovery has been the development of protein kinase inhibitors. The quinoxaline scaffold serves as an effective hinge-binding motif in the ATP-binding pocket of many kinases.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Biological Activity and Mechanistic Profiling of 6-Methoxy-2-Methylquinoxaline Derivatives

Executive Summary

Quinoxalines (benzopyrazines) represent a "privileged scaffold" in medicinal chemistry and agrochemical development[1]. The specific substitution pattern of 6-methoxy-2-methylquinoxaline introduces a unique stereoelectronic profile. The electron-donating methoxy group at the C6 position enriches the electron density of the aromatic system, altering its hydrogen-bonding capacity and

Core Biological Activities & Mechanistic Pathways

Oncology: Epigenetic Modulation via HDAC Inhibition

Recent structural optimization of quinoxaline nuclei has identified methoxy-substituted derivatives as potent Histone Deacetylase (HDAC) inhibitors, particularly effective against hepatocellular carcinoma (HCC) cell lines such as HepG-2 and HuH-7[2].

Mechanistic Causality : The quinoxaline core acts as a surface recognition cap, while extended side chains penetrate the narrow, tubular active site of HDAC enzymes to chelate the catalytic zinc ion (

Mechanistic pathway of HDAC inhibition by methoxy-quinoxaline derivatives triggering apoptosis.

Agrochemicals: Protoporphyrinogen Oxidase (PPO) Inhibition

Beyond human therapeutics, 6-methoxy quinoxaline derivatives exhibit profound herbicidal and fungicidal activities[3].

Mechanistic Causality : Compounds such as 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile act as potent inhibitors of Protoporphyrinogen IX oxidase (PPO)[3]. By blocking PPO, these derivatives cause an accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and oxidizes into protoporphyrin IX. Upon light exposure, this generates highly reactive singlet oxygen, leading to catastrophic lipid peroxidation and cell membrane destruction in target weeds and fungal pathogens (e.g., Colletotrichum species)[3].

Anti-inflammatory & Antioxidant Activity

Quinoxaline derivatives, specifically 1,4-di-N-oxide variants bearing methoxy groups, have demonstrated significant in vitro inhibition of soybean lipoxygenase (LOX) and in vivo reduction of carrageenin-induced edema[4]. The electron-rich methoxy group facilitates radical scavenging, interrupting the reactive oxygen species (ROS) cascade that drives chronic inflammation[4].

Quantitative Data Summary

To benchmark the efficacy of these derivatives, we have synthesized the quantitative performance metrics across various biological targets into a comparative matrix.

| Target / Assay | Compound Variant | Biological Activity (Metric) | Reference Standard | Significance |

| HDAC (HepG-2) | 2-Methoxy/6-Methoxy hybrids | Vorinostat (SAHA) | Strong anti-proliferative activity via epigenetic modulation[2]. | |

| PPO Inhibition | 6-Methoxy-2-oxo derivatives | Highly active (Herbicidal) | Oxyfluorfen | Disrupts cell membranes via singlet oxygen generation[3]. |

| Fungicidal | 6-Methoxy-3-phenylquinoxalin | Broad-spectrum (MIC active) | Carbendazim | Effective against Colletotrichum plant pathogens[3]. |

| Anti-inflammatory | Methoxy-quinoxaline-di-N-oxides | 41% Edema Reduction (In vivo) | Indomethacin (47%) | Dual LOX inhibition and ROS scavenging[4]. |

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the core scaffold and its biological validation. Every step is designed as a self-validating system.

Protocol 1: Regioselective Synthesis of the 6-Methoxy-2-Methylquinoxaline Scaffold

Causality : The condensation of 4-methoxy-1,2-phenylenediamine with an asymmetric dicarbonyl (pyruvaldehyde) inherently produces a mixture of regioisomers: 6-methoxy-2-methylquinoxaline and 7-methoxy-2-methylquinoxaline (typically in a 1:3.5 ratio)[5]. To isolate the pure 6-methoxy variant, precise chromatographic separation is mandatory.

-

Preparation : Dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in anhydrous ethanol under an inert argon atmosphere to prevent premature oxidation of the diamine.

-

Condensation : Dropwise add pyruvaldehyde (1.1 eq) at

. Why -

Reflux & Monitor : Heat the mixture to reflux for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Separation (Validation Checkpoint) : Purify the crude dark brown cream[5] via flash column chromatography (silica gel). The 6-methoxy and 7-methoxy isomers have slightly different retention factors (

) due to the dipole moment induced by the methoxy position relative to the methyl group. -

Structural Confirmation : Validate the isolated fraction using

NMR. The singlet for the C2-methyl group and the distinct splitting pattern of the aromatic protons (C5, C7, C8) will definitively confirm the 6-methoxy over the 7-methoxy isomer.

Self-validating experimental workflow for synthesizing and evaluating quinoxaline derivatives.

Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay

Causality : Colorimetric assays often suffer from background absorbance interference from highly conjugated quinoxaline derivatives. A fluorometric assay utilizing a Boc-Lys(Ac)-AMC substrate bypasses this, offering superior kinetic sensitivity.

-

Reagent Preparation : Prepare a dilution series of the 6-methoxy-2-methylquinoxaline derivative in DMSO (final assay concentration of DMSO must be

to prevent enzyme denaturation). -

Enzyme Incubation : In a 96-well black microplate, combine the derivative with recombinant HDAC enzyme and buffer. Incubate at

for 10 minutes to allow pre-binding. -

Substrate Addition : Add the fluorogenic substrate Boc-Lys(Ac)-AMC. Mechanism: Active HDAC cleaves the acetyl group.

-

Development : Add the developer solution containing trypsin. Trypsin specifically cleaves the deacetylated Lys-AMC bond, releasing the highly fluorescent AMC (7-amino-4-methylcoumarin).

-

Readout & Validation (Validation Checkpoint) : Measure fluorescence (Ex: 360 nm, Em: 460 nm).

-

Self-Validation: The assay must include a No-Enzyme Control (to establish baseline background fluorescence) and a Positive Control (Vorinostat/SAHA) to validate that the enzyme is active and inhibitable. If the Vorinostat

deviates from the established literature value (

-

References

-

Title: Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies Source: Frontiers in Chemistry URL: [Link]

-

Title: Synthesis and Pesticidal Activities of New Quinoxalines Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

-

Title: Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents Source: DADUN (University of Navarra) URL: [Link]

-

Title: Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities Source: Mini-Reviews in Medicinal Chemistry (Bentham Science) URL: [Link]

-

Title: Supporting Online Material for: Synthesis of quinoxaline derivatives Source: SciEngine URL: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Frontiers | Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dadun.unav.edu [dadun.unav.edu]

- 5. files.sciengine.com [files.sciengine.com]

Methodological & Application

synthesis of 3-Chloro-6-methoxy-2-methylquinoxaline from 4-methoxy-1,2-phenylenediamine

This Application Note details the high-purity synthesis of 3-Chloro-6-methoxy-2-methylquinoxaline starting from 4-methoxy-1,2-phenylenediamine .

This synthesis presents a classic but critical regiochemical challenge. The condensation of an asymmetric diamine with an asymmetric 1,2-dicarbonyl (ethyl pyruvate) generates two positional isomers. Achieving the specific 2-methyl-3-chloro arrangement (as opposed to the often favored 3-methyl-2-chloro isomer) requires precise control over the condensation conditions or rigorous purification.

Executive Summary & Strategic Analysis

The synthesis of 3-Chloro-6-methoxy-2-methylquinoxaline (Target 3 ) involves two primary stages:

-

Cyclocondensation: Reaction of 4-methoxy-1,2-phenylenediamine (1 ) with ethyl pyruvate to form the quinoxalinone intermediate.

-

Chlorodehydroxylation: Conversion of the tautomeric hydroxy/oxo group to a chloride using phosphorus oxychloride (

).

The Regioselectivity Challenge

The core technical hurdle is the cyclization step. The starting material, 4-methoxy-1,2-phenylenediamine, has two non-equivalent amino groups:

-

N1 (para to -OMe): More nucleophilic due to resonance donation.

-

N2 (meta to -OMe): Less nucleophilic.

Ethyl pyruvate also has two electrophilic centers:

-

C2 (Ketone): More electrophilic.

-

C1 (Ester): Less electrophilic.

The Dominant Pathway (Kinetic Control): The most nucleophilic amine (N1) typically attacks the most electrophilic carbon (C2-Ketone). This pathway forms the N1-C(Me) bond, resulting in 6-methoxy-3-methylquinoxalin-2(1H)-one . This leads to the 3-methyl-2-chloro isomer (Isomer A), which is NOT the target.

The Target Pathway: To synthesize 3-Chloro-6-methoxy-2-methylquinoxaline (Methyl at C2, Chloro at C3), we require the 2-methyl-3-oxo intermediate. This necessitates the formation of the N1-C(Carbonyl) bond, implying the reverse condensation mode or the isolation of the minor isomer (Isomer B).

Note: In many contexts, these isomers are formed as a mixture (e.g., 3:1 ratio). This protocol emphasizes the isolation of the specific target isomer.

Synthetic Pathway Visualization[1]

Figure 1: Bifurcation of the synthetic pathway. Path B is required for the specific "2-methyl-3-chloro" target geometry.

Detailed Experimental Protocols

Step 1: Cyclocondensation and Isomer Separation

Objective: Synthesize the quinoxalinone scaffold and isolate the 6-methoxy-2-methylquinoxalin-3(4H)-one isomer.

Reagents:

-

4-Methoxy-1,2-phenylenediamine (1.0 equiv)

-

Ethyl Pyruvate (1.1 equiv)[1]

-

Solvent: Absolute Ethanol (10 mL/g of diamine)

-

Catalyst (Optional): Acetic acid (cat.) to promote imine formation.

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (10.0 g, 72.4 mmol) in absolute ethanol (100 mL).

-

Addition: Add ethyl pyruvate (9.25 g, 79.6 mmol) dropwise at room temperature over 15 minutes.

-

Application Note: A slight exotherm may be observed.

-

-

Reflux: Heat the mixture to reflux (

) and stir for 4–6 hours. Monitor reaction progress by TLC (SiO2, 5% MeOH in DCM). -

Cooling & Crystallization: Cool the reaction mixture slowly to room temperature, then to

in an ice bath. A precipitate will form. -

Filtration (Crude Mixture): Filter the solid and wash with cold ethanol.

-

Critical Checkpoint: This solid is typically a mixture of Isomer A (Major) and Isomer B (Target), often enriched in Isomer A.

-

-

Purification (Isomer Isolation):

-

Method A (Recrystallization): Recrystallize the solid from hot Methanol. The 3-methyl-2-one isomer (Isomer A) is generally less soluble and crystallizes first. The target 2-methyl-3-one isomer (Isomer B) often remains in the mother liquor or crystallizes in a second crop.

-

Method B (Chromatography - Recommended for High Purity): Concentrate the mother liquor and the crude solid. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Identification: Isomer B (Target Precursor) typically elutes after Isomer A due to hydrogen bonding differences, though this depends on the stationary phase.

-

Validation: Use 1H NMR (HMBC) to confirm the position of the methyl group relative to the amide carbonyl before proceeding.

-

Yield: Expect 60-75% combined yield; ~15-25% isolated yield of the specific Target Isomer B without optimization.

Step 2: Chlorination (Chlorodehydroxylation)

Objective: Convert the 3-oxo group to the 3-chloro substituent.

Reagents:

-

6-Methoxy-2-methylquinoxalin-3(4H)-one (Isomer B) (1.0 equiv)

-

Phosphorus Oxychloride (

) (5.0 - 10.0 equiv, acts as solvent) -

Optional: N,N-Dimethylaniline (cat.)

Protocol:

-

Setup: Place the purified Isomer B (2.0 g) in a dry round-bottom flask.

-

Addition: Carefully add

(10 mL) under an inert atmosphere (-

Safety:

is corrosive and reacts violently with water. Work in a fume hood.

-

-

Reaction: Heat the mixture to reflux (

) for 2–3 hours. The suspension should become a clear solution as the chlorinated product forms. -

Quenching:

-

Cool the mixture to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator with a caustic trap). -

Pour the thick residue slowly onto crushed ice with vigorous stirring.

-

-

Neutralization: Neutralize the aqueous suspension with saturated

or -

Extraction: Extract with Dichloromethane (

mL). Dry the combined organics over anhydrous -

Isolation: Concentrate to dryness. The resulting solid is usually sufficiently pure (>95%). If necessary, recrystallize from n-hexane/ethyl acetate.

Quality Control & Data Validation

Quantitative Data Summary

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Darkens upon light exposure |

| Melting Point | 115–118 °C | Distinct from regioisomer (often >120°C) |

| Purity (HPLC) | > 98.0% | Critical for biological assays |

| Regio-Purity | > 95:5 (Target:Isomer A) | Validated by NMR |

NMR Validation (Self-Validating System)

Distinguishing the two isomers is the most critical quality step.

-

Target (3-Chloro-6-methoxy-2-methylquinoxaline):

-

1H NMR (

): Look for the methyl singlet at -

NOE (Nuclear Overhauser Effect): Irradiate the Methyl signal.

-

Positive NOE: If you see enhancement of the aromatic proton at C8 (or C1/C4 depending on numbering), it indicates proximity.

-

Key Distinction: In the target (2-Me), the methyl is adjacent to N1. In the isomer (3-Me), the methyl is adjacent to N4. The proximity to the methoxy group (at C6) differs.

-

-

HMBC: Correlation between the Methyl protons and the C2 carbon (which should not show a carbonyl shift ~155 ppm, but rather an aromatic/imine shift ~150 ppm).

-

References

-

General Quinoxaline Synthesis (Hinsberg Reaction)

-

Hinsberg, O. (1884).[2] Ueber die Einwirkung der Diketone auf Phenylendiamine. Berichte der deutschen chemischen Gesellschaft, 17(1), 318-323.

-

-

Regioselectivity in Quinoxalinone Synthesis

-

Gazit, A., et al. (1996). Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry, 39(11), 2170-2177.

- Note: Discusses the separ

-

-

Chlorin

):-

Sarfraz, M., et al. (2018). Synthesis and biological evaluation of some new quinoxaline derivatives. Journal of Saudi Chemical Society, 22(7), 842-850.

-

-

NMR Characterization of Methoxy-Quinoxalines

-

Wosczyk, D., et al. (2021). Regioselective synthesis and structural characterization of 6- and 7-substituted quinoxalines. Journal of Molecular Structure, 1224, 129014.

-

Sources

nucleophilic aromatic substitution (SNAr) of 3-Chloro-6-methoxy-2-methylquinoxaline

Technical Application Note: Nucleophilic Aromatic Substitution ( ) of 3-Chloro-6-methoxy-2-methylquinoxaline

Abstract & Strategic Significance

The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., VEGFR, PI3K/mTOR inhibitors) and antimicrobial agents. 3-Chloro-6-methoxy-2-methylquinoxaline represents a critical intermediate where the C3-chlorine atom serves as a reactive handle for diversification via Nucleophilic Aromatic Substitution (

This guide provides a validated protocol for displacing the C3-chloro group with various nucleophiles (amines, alkoxides, thiols). Unlike simple halo-benzenes, this substrate features a 6-methoxy electron-donating group (EDG) and a 2-methyl steric handle , creating a unique reactivity profile that requires optimized conditions to suppress hydrolysis and maximize yield.

Mechanistic Insight

The reaction proceeds via a classical addition-elimination mechanism.[1] The electrophilicity of the C3 position is enhanced by the adjacent imine nitrogen (N4), which stabilizes the negative charge in the Meisenheimer intermediate.

Key Reactivity Factors:

-

N4-Activation: The nitrogen atom at position 4 acts as an electron sink, activating C3 for nucleophilic attack.

-

6-Methoxy Deactivation: The methoxy group at C6 is an electron-donating group (EDG). Through resonance, it increases the electron density of the pyrazine ring, slightly raising the energy barrier for nucleophilic attack compared to unsubstituted quinoxaline.

-

2-Methyl Sterics: The methyl group at C2 provides mild steric hindrance, potentially slowing down the approach of bulky nucleophiles but preventing attack at C2 (if it were unsubstituted).

Mechanistic Pathway (DOT Visualization)

Figure 1: The addition-elimination pathway. The rate-determining step (RDS) is typically the formation of the Meisenheimer complex (

Experimental Protocol (Standard Operating Procedure)

This protocol is optimized for secondary amines (e.g., morpholine, piperazine). For primary amines or weaker nucleophiles, refer to the "Optimization" section.

Materials

-

Substrate: 3-Chloro-6-methoxy-2-methylquinoxaline (1.0 equiv)

-

Nucleophile: Morpholine (1.2 – 1.5 equiv)

-

Base:

(anhydrous, 2.0 equiv) or DIPEA (2.5 equiv) -

Solvent: DMF (Anhydrous) or Acetonitrile (HPLC Grade)

-

Concentration: 0.2 M – 0.5 M

Step-by-Step Workflow

-

Setup: To a dry reaction vial equipped with a magnetic stir bar, add 3-Chloro-6-methoxy-2-methylquinoxaline (208 mg, 1.0 mmol) and

(276 mg, 2.0 mmol). -

Solvation: Purge the vial with nitrogen/argon. Add DMF (3.0 mL). Stir for 5 minutes at Room Temperature (RT) to ensure homogeneity of the suspension.

-

Addition: Add Morpholine (105 µL, 1.2 mmol) dropwise via syringe.

-

Reaction:

-

Method A (Thermal): Heat the block to 80°C and stir for 4–6 hours.

-

Method B (Microwave): Seal the vessel and irradiate at 120°C for 20–30 minutes.

-

-

Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the starting material (

) and formation of the product ( -

Workup:

-

Cool to RT.

-

Pour the mixture into Ice-Water (30 mL). The product often precipitates as a solid.

-

If Solid: Filter, wash with water (

), and dry under vacuum. -

If Oil: Extract with EtOAc (

). Wash combined organics with Brine (

-

-

Purification: If necessary, recrystallize from EtOH or purify via flash column chromatography (

, Hexane/EtOAc gradient).

Workflow Diagram

Figure 2: Operational workflow for the synthesis, from setup to isolation.

Optimization & Data Analysis

The following table summarizes the effect of solvent and base on the reaction yield (Reaction time: 4 hours at 80°C).

| Entry | Solvent | Base | Temperature | Yield (%) | Notes |

| 1 | Ethanol | TEA | Reflux (78°C) | 45% | Slow kinetics; solvolysis byproducts observed. |

| 2 | Acetonitrile | Reflux (82°C) | 88% | Recommended for scale-up. Clean profile. | |

| 3 | DMF | DIPEA | 100°C | 92% | High yield but difficult workup (DMF removal). |

| 4 | THF | TEA | Reflux (66°C) | 30% | Too cold; poor solubility of substrate. |

| 5 | DMSO | 120°C (MW) | 95% | Best for unreactive nucleophiles (e.g., anilines). |

Key Findings:

-

Solvent Choice: Polar aprotic solvents (DMF, DMSO, MeCN) are superior to protic solvents (EtOH) because they do not solvate the nucleophile's anion as strongly, increasing reactivity.

-

Base Effect: Inorganic bases like

or

Scope & Limitations

Compatible Nucleophiles[2][3]

-

Cyclic Amines (Excellent): Morpholine, Piperidine, Pyrrolidine. (Yields >90%).

-

Primary Aliphatic Amines (Good): Benzylamine, n-Butylamine. (Yields 75-85%). Note: May require higher temperature.[2]

-

Anilines (Moderate): Requires forcing conditions (DMSO, 120°C,

) due to lower nucleophilicity. -

Thiols (Excellent): Thiophenol, Alkyl thiols. Requires inert atmosphere to prevent disulfide formation.

Limitations

-

Sterically Hindered Amines: Tert-butylamine or diisopropylamine react very poorly due to the steric clash with the 2-methyl group on the quinoxaline ring.

-

Alkoxides: Reaction with NaOMe/MeOH can lead to side reactions if water is present (hydrolysis to the quinoxalinone).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Nucleophile is too weak or sterically hindered. | Switch solvent to DMSO; increase temp to 120°C; use Microwave irradiation. |

| Hydrolysis Product (Quinoxalinone) | Wet solvent or base; ambient moisture. | Use anhydrous DMF/MeCN; dry |

| Product is Oily/Sticky | Residual DMF or impurities. | Perform an aqueous wash with 5% LiCl (removes DMF); triturate oil with cold Ether/Hexane. |

| Multiple Spots on TLC | Bis-addition (rare) or degradation. | Ensure stoichiometry is controlled (1.1–1.2 eq Nu); lower temperature. |

References

-

BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine. (Analogous heterocyclic chemistry). Link

- Ajani, O. O., et al. "Microwave-assisted synthesis and antimicrobial activity of some new quinoxaline derivatives." BMC Chemistry, 2020. (General quinoxaline SNAr protocols).

- Sanger, F. "The free amino groups of insulin." Biochemical Journal, 1945.

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Link

-

PubChem. "3-Chloro-6-methoxy-2-methylquinoxaline Compound Summary." Link

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Chloro-6-methoxy-2-methylquinoxaline

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Late-stage functionalization, C-N cross-coupling, mechanistic causality, and self-validating experimental design.

Executive Summary & Mechanistic Rationale

The functionalization of the quinoxaline core, particularly through the formation of carbon-nitrogen (C-N) bonds at the 2- or 3-position, is a critical step in the synthesis of novel drug candidates, including kinase inhibitors and epigenetic modulators[1]. The Buchwald-Hartwig amination is the premier methodology for this transformation. However, the substrate 3-chloro-6-methoxy-2-methylquinoxaline presents a unique stereoelectronic microenvironment that demands careful catalyst and ligand selection.

Causality Behind Experimental Choices

-

Steric Hindrance (The C2-Methyl Group): While unsubstituted chloroquinoxalines undergo amination relatively smoothly, the introduction of a methyl group adjacent to the reactive C-Cl bond imposes significant steric bulk. This hinders the reductive elimination step of the catalytic cycle.

-

Electronic Deactivation (The C6-Methoxy Group): The electron-donating methoxy group pushes electron density into the pyrazine ring. This marginally deactivates the C3-Cl bond toward oxidative addition compared to electron-deficient aryl halides[2].

-

Ligand Selection: To overcome these kinetic barriers, biaryl dialkylphosphine ligands are required[3]. BrettPhos is specifically recommended here. Its bulky dialkylphosphino group and triisopropylphenyl moiety create a highly sterically demanding environment around the palladium center. This prevents the formation of inactive bis-ligated

resting states and forces the active mono-ligated -

Base Selection: Sodium tert-butoxide (NaOtBu) provides the strong basicity required to deprotonate the coordinated amine[1]. For substrates bearing base-sensitive functional groups, Cesium Carbonate (

) serves as a milder alternative, though it often requires longer reaction times[4].

Reaction Pathway & Catalytic Cycle

The transformation relies on a standard

Catalytic cycle of the Buchwald-Hartwig amination on the quinoxaline core.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative optimization of the reaction conditions. The data clearly demonstrates the superiority of BrettPhos over traditional ligands like BINAP when dealing with the sterically hindered 2-methylquinoxaline system.

| Entry | Pre-Catalyst | Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Isolated Yield (%) |

| 1 | BINAP | Toluene | 100 | 65 | 58 | ||

| 2 | XPhos | NaOtBu | Toluene | 100 | 85 | 80 | |

| 3 | BrettPhos | NaOtBu | Toluene | 100 | >99 | 94 | |

| 4 | BrettPhos | 1,4-Dioxane | 100 | 90 | 86 |

Note: Reactions performed on a 1.0 mmol scale with 1.2 equiv of primary amine. Conversion determined by LC-MS.

Experimental Workflow & Self-Validating Protocol

Step-by-step experimental workflow for the C-N cross-coupling reaction.

Step-by-Step Methodology

This protocol is designed as a self-validating system . Built-in checkpoints ensure that any failure is immediately identifiable, preventing wasted downstream effort.

Step 1: Reagent Preparation (Strictly Anhydrous/Anaerobic)

-

Flame-dry a Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar.

-

Inside an argon-filled glovebox (or using standard Schlenk techniques), charge the vessel with:

-

3-Chloro-6-methoxy-2-methylquinoxaline (1.0 equiv, 1.0 mmol)

-

Amine substrate (1.2 equiv, 1.2 mmol)

- (2.5 mol%, yielding 5 mol% active Pd)

-

BrettPhos (6.0 mol%)

-

NaOtBu (1.5 equiv, 1.5 mmol)

-

Step 2: Solvent Addition & Heating

-

Add anhydrous, thoroughly degassed Toluene (5.0 mL, 0.2 M) to the reaction mixture.

-

Seal the vessel tightly.

-

Transfer to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 12–18 hours.

-

Self-Validation Checkpoint 1 (Catalyst Activation): Within the first 15 minutes of heating, the solution should transition from a dark purple/red (

resting state) to a deep red-brown. This visual cue confirms the formation of the active

-

Step 3: In-Process Control (IPC)

-

After 12 hours, cool the reaction briefly and withdraw a 10 µL aliquot under argon.

-

Quench the aliquot in 1 mL of 1:1 EtOAc/Water, filter the organic layer, and analyze via LC-MS.

-

Self-Validation Checkpoint 2 (Reaction Fidelity): The LC-MS trace must show total depletion of the starting material mass

. If the reaction stalls at <50% conversion, it is a definitive indicator of catalyst poisoning (usually

-

Step 4: Work-up & Purification

-

Upon confirmed completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (15 mL).

-

Filter the crude mixture through a tightly packed pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (2 × 10 mL).

-

Transfer the filtrate to a separatory funnel. Wash with deionized water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure 3-amino-6-methoxy-2-methylquinoxaline derivative.

Troubleshooting & Field Insights

-

Issue: High Levels of Hydrodehalogenation (Reduction of C-Cl to C-H)

-

Causality: This occurs when the coordinated amine undergoes

-hydride elimination instead of reductive elimination, transferring a hydride to the palladium center which then reduces the quinoxaline core. -

Solution: The use of BrettPhos usually suppresses this pathway due to its specific geometry. If hydrodehalogenation persists, ensure the amine is not excessively sterically hindered, or switch to a more rigid base like

.

-

-

Issue: Homo-coupling of the Amine or Quinoxaline

-

Causality: Homo-coupling is an oxidative side-reaction driven by the presence of trace oxygen in the reaction vessel.

-

Solution: Re-evaluate the degassing protocol. Toluene must be sparged with Argon for at least 30 minutes or subjected to three freeze-pump-thaw cycles prior to use.

-

References

- Protocols for Carbon-Nitrogen (C-N)

- Organic & Biomolecular Chemistry RSC Publishing URL

- Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Taylor & Francis URL

- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds ACS Omega URL

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloroquinoxalines

[1]

Executive Summary

This guide details the strategic functionalization of 3-chloroquinoxalines via palladium-catalyzed cross-coupling.[1] Quinoxaline scaffolds are privileged structures in kinase inhibitors and intercalating agents. The 3-chloro position, while activated by the electron-deficient pyrazine ring, presents specific challenges regarding hydrolytic stability and competitive side reactions (e.g., homocoupling). This note provides validated protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings, emphasizing ligand selection logic to maximize turnover frequency (TOF) and selectivity.

Mechanistic & Strategic Considerations

The Electrophile: 3-Chloroquinoxaline

Unlike chlorobenzenes, 3-chloroquinoxalines are

-

Oxidative Addition (OA): Occurs rapidly, often faster than in phenyl chlorides.

-

The Pitfall: The resultant Pd(II) species is electrophilic and prone to sequestration by heteroatoms in the substrate or product, leading to catalyst arrest.

-

Solution: Use sterically demanding, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines) or N-heterocyclic carbenes (NHCs). These bulky ligands prevent the formation of inactive palladium dimers and facilitate reductive elimination.

Decision Matrix: Ligand & Catalyst Selection

The choice of catalyst system is dictated by the nucleophile's steric profile and basicity.

Figure 1: Decision matrix for catalyst selection based on nucleophile class and steric demand.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling of 3-chloro-2-methylquinoxaline with phenylboronic acid. Rationale: The use of Pd(dppf)Cl2 is preferred for standard substrates due to its stability and large bite angle, which promotes reductive elimination. For hindered substrates, switch to SPhos .

Reagents:

-

3-Chloro-2-substituted quinoxaline (1.0 equiv)

-

Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (3–5 mol%)

-

Base: Cs2CO3 (2.0 equiv) or K2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

-

Setup: Charge a microwave vial or Schlenk tube with the quinoxaline derivative (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

-

Inertion: Cap the vessel and cycle vacuum/argon (3x) to remove oxygen. Critical: Oxygen promotes homocoupling of the boronic acid.

-

Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Catalyst Addition: Briefly remove the septum (under positive argon flow) to add Pd(dppf)Cl2 (0.03 mmol) rapidly, or add as a solution if using a precatalyst.

-

Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LC-MS.

-

Note: If hydrolysis (formation of quinoxalinone) is observed, switch to anhydrous toluene with K3PO4.

-

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination of 3-chloroquinoxaline with morpholine or aniline. Rationale: Electron-deficient heterocycles can sometimes undergo S_NAr without metal. However, Pd-catalysis is required for weak nucleophiles or to lower reaction temperatures. BrettPhos or RuPhos precatalysts are superior to prevent catalyst poisoning by the heterocyclic nitrogen.

Reagents:

-

3-Chloroquinoxaline (1.0 equiv)

-

Amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (2–5 mol%)

-

Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv for base-sensitive substrates)

-

Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure:

-

Drying: Flame-dry the reaction vessel under vacuum and cool under argon.

-

Charging: Add Pd precatalyst, base (NaOtBu), and substrate (if solid).

-

Addition: Add solvent (anhydrous Toluene) and the amine (if liquid) via syringe.

-

Temperature: Heat to 80 °C .

-